molecular formula C12H16O3 B2969381 4-Propoxy-benzeneacetic acid methyl ester CAS No. 29056-04-0

4-Propoxy-benzeneacetic acid methyl ester

Cat. No.: B2969381
CAS No.: 29056-04-0
M. Wt: 208.257
InChI Key: WZYOFVICEBAUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxy-benzeneacetic acid methyl ester is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzeneacetic acid where a propoxy group is attached to the benzene ring and the carboxylic acid group is esterified with methanol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 4-propoxy-benzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with propyl chloride followed by oxidation to form 4-propoxy-benzeneacetic acid, which is then esterified with methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 4-propoxy-benzeneacetic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Propoxy-benzeneacetic acid

  • Reduction: 4-Propoxy-benzyl alcohol

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Propoxy-benzeneacetic acid methyl ester is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 4-Propoxy-benzeneacetic acid methyl ester exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Methoxy-benzeneacetic acid methyl ester: Similar structure with a methoxy group instead of a propoxy group.

  • 4-Ethoxy-benzeneacetic acid methyl ester: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness: 4-Propoxy-benzeneacetic acid methyl ester is unique due to its specific propoxy group, which influences its chemical reactivity and biological activity compared to its methoxy and ethoxy counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-(4-propoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOFVICEBAUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.